molecular formula C14H16 B15071044 3,8a-Dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene CAS No. 61067-23-0

3,8a-Dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene

Cat. No.: B15071044
CAS No.: 61067-23-0
M. Wt: 184.28 g/mol
InChI Key: VNCBAMQHOZJRJO-UHFFFAOYSA-N
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Description

3,8a-Dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene is a complex organic compound characterized by its unique cyclopenta[a]indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8a-Dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3,8a-Dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3,8a-Dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,8a-Dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8a-Dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene is unique due to its specific structural features and the presence of dimethyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it valuable for specific research and industrial purposes.

Properties

CAS No.

61067-23-0

Molecular Formula

C14H16

Molecular Weight

184.28 g/mol

IUPAC Name

1,3a-dimethyl-3,4-dihydro-2H-cyclopenta[a]indene

InChI

InChI=1S/C14H16/c1-10-7-8-14(2)9-11-5-3-4-6-12(11)13(10)14/h3-6H,7-9H2,1-2H3

InChI Key

VNCBAMQHOZJRJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC=C3CC2(CC1)C

Origin of Product

United States

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